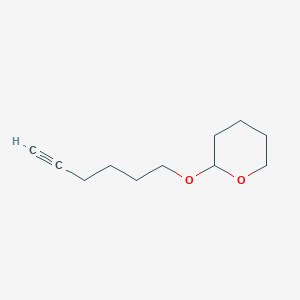

2-(Hex-5-yn-1-yloxy)tetrahydro-2h-pyran

Description

2-(Hex-5-yn-1-yloxy)tetrahydro-2H-pyran is a tetrahydropyran (THP)-protected alkyne ether characterized by a six-carbon chain terminating in a terminal alkyne group at the fifth position. The THP group is a common protecting moiety in organic synthesis, offering stability under acidic and basic conditions while enabling selective deprotection . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science, particularly for click chemistry applications due to its terminal alkyne functionality.

Properties

CAS No. |

1720-37-2 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-hex-5-ynoxyoxane |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h1,11H,3-10H2 |

InChI Key |

UBVHEECJJXMXTN-UHFFFAOYSA-N |

SMILES |

C#CCCCCOC1CCCCO1 |

Canonical SMILES |

C#CCCCCOC1CCCCO1 |

Other CAS No. |

1720-37-2 |

Synonyms |

2-(5-Hexyn-1-yloxy)tetrahydro-2H-pyran; _x000B_2-(5-Hexynyloxy)tetrahydropyran; 1-(2-Tetrahydropyranyloxy)-5-hexyne; 2-((5-Hexynyl)oxy)tetrahydro-2H-pyran; 2-(5-Hexynyloxy)tetrahydropyran; 5-(2-Tetrahydropyranyloxy)-1-hexyne; NSC 135357 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chain Length and Reactivity : Longer alkyne chains (e.g., C10 in ) may enhance lipophilicity, affecting bioavailability in biological systems. Shorter chains (C6) offer better solubility in polar solvents.

- Functional Groups : Methoxy substituents () introduce steric and electronic effects, altering reaction kinetics in cross-coupling reactions.

- Stereochemistry : Chiral centers (e.g., R-configuration in ) enable enantioselective synthesis, critical for pharmaceutical applications.

Brominated and Aromatic Derivatives

Key Observations :

- Bromine Effects : Brominated derivatives () exhibit enhanced electrophilicity, enabling Suzuki-Miyaura couplings. However, they require stringent safety protocols due to toxicity .

- Aromatic vs.

Alkyl and Ether Variants

Key Observations :

- Alkyl Chains : Simple alkyl ethers () lack reactive handles (e.g., alkynes) but excel as inert solvents or protecting groups.

Preparation Methods

Standard Procedure for THP Protection

Hex-5-yn-1-ol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Dihydropyran (1.2 equiv) is added dropwise, followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). The reaction mixture is stirred at room temperature for 12–24 hours, after which it is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via flash column chromatography (SiO₂, ethyl acetate/hexanes gradient) yields the desired THP-protected alkyne.

Catalytic Systems and Solvent Optimization

While PPTS is widely used, alternative catalysts such as p-toluenesulfonic acid (pTSA) or bismuth triflate (Bi(OTf)₃) have been reported for similar THP protections. For instance, Bi(OTf)₃ demonstrates enhanced efficiency in polar aprotic solvents like tetrahydrofuran (THF), reducing reaction times to 4–6 hours. Solvent selection critically influences yield: non-polar solvents like DCM favor slower, selective etherification, while THF accelerates the reaction but may necessitate stricter temperature control to avoid side reactions.

Transition Metal-Catalyzed Alkyne Functionalization

Advanced synthetic routes employ transition metal catalysts to introduce or modify the alkyne moiety post-THP protection. These methods are particularly relevant when the alkyne must be installed in a regioselective manner.

Rhodium-Catalyzed Propargylation

A rhodium-catalyzed approach, adapted from procedures in the synthesis of propargylic diol esters, involves the reaction of a THP-protected propargyl alcohol with ethyl pyruvate. In a representative protocol:

-

A solution of THP-protected hex-5-yn-1-ol (1.0 equiv) in anhydrous THF is treated with n-butyllithium (n-BuLi, 2.5 equiv) at −78°C.

-

After 45 minutes, ethyl pyruvate (1.1 equiv) is added, and the mixture is warmed to room temperature.

-

The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography.

This method achieves moderate yields (60–70%) and is notable for its compatibility with sensitive alkyne functionalities.

Copper-Mediated Coupling Reactions

Copper(I) iodide, in combination with a palladium catalyst, facilitates Sonogashira-type couplings to introduce terminal alkynes. For example, a THP-protected bromoalkane can be coupled with hex-5-yn-1-ol under catalytic Pd(PPh₃)₄/CuI conditions, though this route is less common due to the stability challenges of brominated THP derivatives.

Optimization of Reaction Conditions

Temperature and Atmosphere Control

Low-temperature conditions (−78°C) are critical for deprotonation steps involving strong bases like n-BuLi, preventing alkyne oligomerization. Reactions conducted under inert atmospheres (argon or nitrogen) minimize oxidative side reactions, particularly when transition metals are employed.

Solvent and Catalyst Screening

Comparative studies highlight THF as the optimal solvent for metal-catalyzed steps due to its ability to stabilize reactive intermediates. In contrast, DCM is preferred for acid-catalyzed etherifications to avoid solvolysis. Catalysts such as Rh(acac)(CO)₂ and JohnPhos (a bulky phosphine ligand) have been shown to enhance reaction efficiency in propargylation steps, albeit at higher costs.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography using silica gel (SiO₂) and ethyl acetate/hexanes mixtures (10–40% EtOAc) is the standard purification method. Analytical thin-layer chromatography (TLC) with Rf values between 0.3–0.5 (20% EtOAc/hexanes) aids in monitoring reaction progress.

Spectroscopic Validation

-

¹H NMR : Key signals include the THP anomeric proton (δ 4.6–4.5 ppm, multiplet) and alkyne proton (δ 2.2–2.4 ppm, singlet).

-

¹³C NMR : The alkyne carbons appear at δ 80–85 ppm, while the THP ring carbons resonate between δ 60–70 ppm.

-

HRMS : Molecular ion peaks ([M+Na]⁺ or [M+H]⁺) confirm molecular weight with <5 ppm error.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.